![molecular formula C7H8Cl3N3 B577872 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1208901-69-2](/img/structure/B577872.png)

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

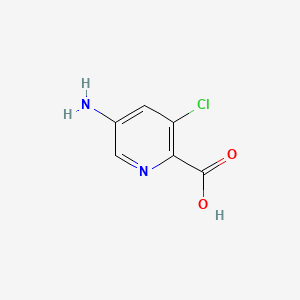

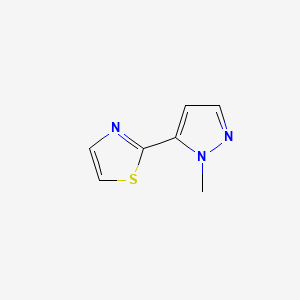

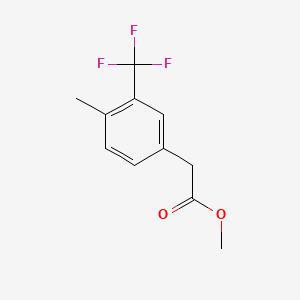

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H7Cl2N3 . It has a molecular weight of 204.05 g/mol . It is also known by other synonyms such as 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5 (4)11-7 (9)12-6/h10H,1-3H2 . The canonical SMILES representation is C1CNCC2=C1C (=NC (=N2)Cl)Cl . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 37.8 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has a complexity of 167 and a XLogP3-AA value of 1.6 . The compound is covalently bonded and is canonicalized .Applications De Recherche Scientifique

Synthetic Methodologies and Biological Applications

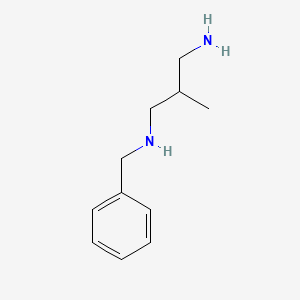

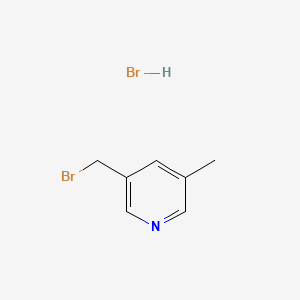

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride and related compounds serve as key starting materials in the multi-step synthesis of tetrahydropteroic acid derivatives. These compounds are explored through diverse synthetic methodologies, including reactions with pyridine and pyrimidine derivatives or via multicomponent synthesis. Their mechanistic pathways and potential biological applications highlight the significance of these compounds in synthetic chemistry and drug development (Elattar & Mert, 2016).

Antibacterial Activity

A study on the synthesis and biological evaluation of pyrimidine derivatives, including pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives, showcases the promising antimicrobial activity of these compounds. This research indicates the potential utility of these derivatives in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

Crystallographic Analysis

The crystal structure analysis of a related compound, ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, provides insights into its molecular conformation and the interactions that stabilize its three-dimensional structure. This type of analysis is crucial for understanding the properties and reactivity of such compounds (Akkurt et al., 2015).

Antibacterial Properties and Synthesis

Research into the synthesis and properties of derivatives from pyrimidin-5-ylpropanoic acids and tetrahydropyrido-[2,3-d]pyrimidin-7-ones has revealed the antibacterial properties of these synthesized compounds. Such studies contribute to the understanding of how structural modifications can influence biological activity, paving the way for the development of new drugs (Harutyunyan et al., 2015).

Synthesis and Antimicrobial Activity

Another study focused on the synthesis and evaluation of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives as antibacterial agents. Through structural analysis and biological testing, this research offers valuable data on the antimicrobial efficacy of these compounds, contributing to the search for new antibacterial drugs (Cieplik et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

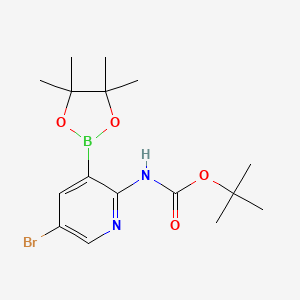

The primary targets of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival.

Mode of Action

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes.

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, leading to downstream effects such as reduced cell growth and proliferation.

Result of Action

The molecular and cellular effects of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride’s action include reduced cell growth and proliferation due to the inhibition of mTOR and PI3 kinases . This can lead to the death of cells, particularly in the context of cancer cells that rely on these pathways for survival.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules in the cellular environment can affect the compound’s interaction with its targets and its overall efficacy.

Propriétés

IUPAC Name |

2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEUNLWIRLXZJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(N=C2Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979789 |

Source

|

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

635698-30-5 |

Source

|

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)